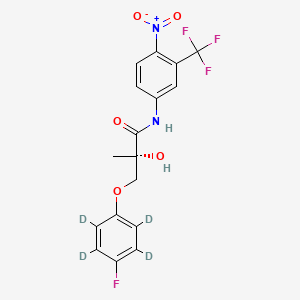
4-Desacetamido-4-fluoro Andarine-D4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Desacetamido-4-fluoro Andarine-D4 is a deuterium-labeled version of 4-Desacetamido-4-fluoro Andarine. This compound is primarily used in scientific research, particularly in the fields of chemistry and pharmacology, due to its unique isotopic labeling which allows for precise tracking and quantification of metabolic pathways .
Preparation Methods
The synthesis of 4-Desacetamido-4-fluoro Andarine-D4 involves the incorporation of deuterium atoms into the molecular structure of 4-Desacetamido-4-fluoro Andarine. The specific synthetic routes and reaction conditions for this process are not widely documented in public literature. the general approach involves the use of deuterated reagents and solvents to replace hydrogen atoms with deuterium . Industrial production methods would likely involve similar techniques but on a larger scale, ensuring high purity and isotopic labeling efficiency.
Chemical Reactions Analysis
4-Desacetamido-4-fluoro Andarine-D4 can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen. Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: This reaction involves the replacement of one atom or group in the molecule with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while reduction could produce an alcohol.
Scientific Research Applications
4-Desacetamido-4-fluoro Andarine-D4 has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Desacetamido-4-fluoro Andarine-D4 involves its use as a stable isotope label. This allows for the precise tracking and quantification of individual atoms in metabolic pathways. The deuterium atoms in the compound do not significantly alter its molecular properties but may slightly affect metabolic kinetics. This labeling helps distinguish between endogenous and exogenous metabolites, reducing false positives and aiding in the reconstruction of metabolic pathways .
Comparison with Similar Compounds
4-Desacetamido-4-fluoro Andarine-D4 is unique due to its deuterium labeling, which provides advantages in tracking and quantification in metabolic studies. Similar compounds include:
4-Desacetamido-4-fluoro Andarine: The non-deuterated version of the compound.
Deuterium-labeled analogs: Other compounds labeled with deuterium for similar research purposes.
Properties
Molecular Formula |
C17H14F4N2O5 |
|---|---|
Molecular Weight |
406.32 g/mol |
IUPAC Name |
(2S)-2-hydroxy-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]-3-(2,3,5,6-tetradeuterio-4-fluorophenoxy)propanamide |
InChI |
InChI=1S/C17H14F4N2O5/c1-16(25,9-28-12-5-2-10(18)3-6-12)15(24)22-11-4-7-14(23(26)27)13(8-11)17(19,20)21/h2-8,25H,9H2,1H3,(H,22,24)/t16-/m0/s1/i2D,3D,5D,6D |
InChI Key |
KJMFOTCDISOHDX-RSZOILJCSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1OC[C@@](C)(C(=O)NC2=CC(=C(C=C2)[N+](=O)[O-])C(F)(F)F)O)[2H])[2H])F)[2H] |
Canonical SMILES |
CC(COC1=CC=C(C=C1)F)(C(=O)NC2=CC(=C(C=C2)[N+](=O)[O-])C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


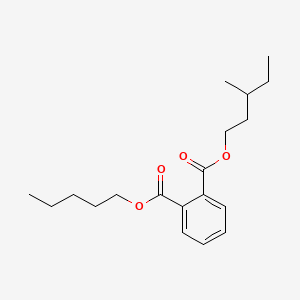

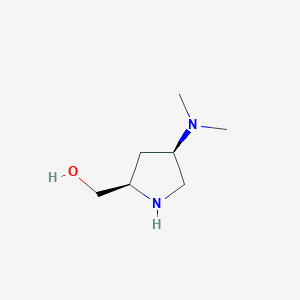
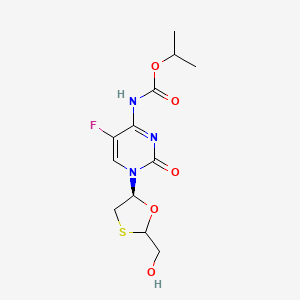
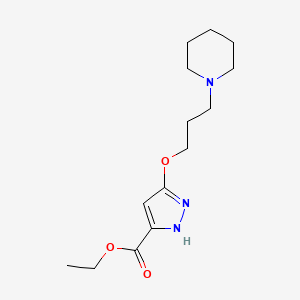
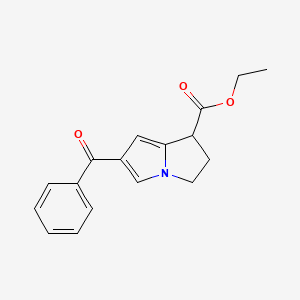
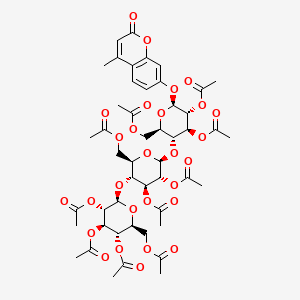
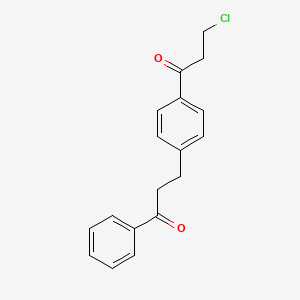
![(2S,3S,4S,5R,6S)-6-[(3R,5R)-7-[2-(4-fluorophenyl)-4-[(2-hydroxyphenyl)carbamoyl]-3-phenyl-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13864580.png)


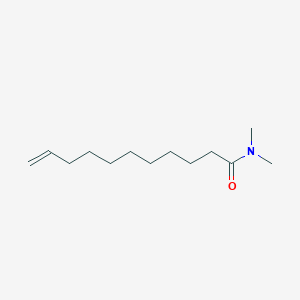
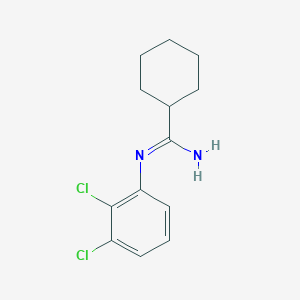
![4-[(1E/Z)-1-[[4-[2-(Methylamino-d3)ethoxy]phenyl]phenylmethylene]propyl]phenol](/img/structure/B13864604.png)
